![molecular formula C24H30N2O5 B579086 N-Cbz-L-leucyl-L-alanine benzyl ester CAS No. 17664-94-7](/img/structure/B579086.png)
N-Cbz-L-leucyl-L-alanine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Cbz-L-leucyl-L-alanine benzyl ester” is a compound with the molecular formula C24H30N2O5 . It is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom .
Synthesis Analysis
The synthesis of “N-Cbz-L-leucyl-L-alanine benzyl ester” involves the use of N-Carbobenzyloxy-L-alanine as an intermediate . The synthesis process also involves the use of protective groups such as Cbz (Carbobenzyloxy) which are used to protect amino groups during peptide synthesis .Molecular Structure Analysis
The molecular structure of “N-Cbz-L-leucyl-L-alanine benzyl ester” is complex, with a molecular weight of 426.5 . It is a derivative of L-leucine, which is an essential amino acid in humans .Chemical Reactions Analysis
“N-Cbz-L-leucyl-L-alanine benzyl ester” can undergo various chemical reactions. For instance, it can be used in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor . It can also be used in the preparation of peptide-based potential antitumor agents .Safety and Hazards
properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJZDZJUQJWXQX-RXVVDRJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.